molecular formula C21H28N2O2S B4114752 1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-(2,4-dimethoxyphenyl)thiourea

1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-(2,4-dimethoxyphenyl)thiourea

Cat. No.: B4114752
M. Wt: 372.5 g/mol
InChI Key: FDXFEGHCNCVLRI-UHFFFAOYSA-N
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Description

N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Properties

IUPAC Name

1-[1-(4-butan-2-ylphenyl)ethyl]-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-6-14(2)16-7-9-17(10-8-16)15(3)22-21(26)23-19-12-11-18(24-4)13-20(19)25-5/h7-15H,6H2,1-5H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXFEGHCNCVLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of 4-sec-butylphenyl isothiocyanate with 2,4-dimethoxyaniline. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)urea
  • N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)guanidine
  • N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)carbamate

Uniqueness

N-[1-(4-sec-butylphenyl)ethyl]-N’-(2,4-dimethoxyphenyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety is particularly significant for its potential interactions with biological targets and its versatility in chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-(2,4-dimethoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-(2,4-dimethoxyphenyl)thiourea

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